molecular formula C22H15FN4O2S B1668654 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 374922-43-7

1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Número de catálogo B1668654
Número CAS: 374922-43-7
Peso molecular: 418.4 g/mol
Clave InChI: CSFVFDHRYKBBPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SIRT1 Activator. Suppresses NF-κB-dependent induction of TNF-α by LPS (IC70 = 60 μM, THP-1 cells). Upregulates PPARδ-mediated transcription in ECs.
Sirtuin 1 (SIRT1) is an evolutionarily conserved NAD-dependent protein deacetylase that has been implicated in cell metabolism, differentiation, stress and DNA damage response, and the control of multidrug resistance in cancer. SIRT1 alters gene expression by deacetylating nuclear histones, NF-κB, p53, and FOXO transcription factors. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate. Functional assays show that CAY10602 dose-dependently suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide in THP-1 cells, with approximately 75% inhibition achieved at 60 μM, without cytotoxicity. CAY10602 is at least 10 times more potent as a suppressor of TNF-α release than resveratrol. The effects of CAY10602 in other cellular processes remain to be determined.
CAY10602 is a SIRT1 activator. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate.

Aplicaciones Científicas De Investigación

SIRT1 Activation

CAY10602 is an activator of sirtuin 1 (SIRT1) . SIRT1 is a protein that has been implicated in a variety of biological functions, including aging, inflammation, and stress resistance. By activating SIRT1, CAY10602 could potentially be used in research to study these processes and develop treatments for related conditions.

Suppression of NF-κB-dependent Induction of TNF-α

CAY10602 has been shown to suppress NF-κB-dependent induction of TNF-α by LPS . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. This property of CAY10602 could be useful in researching inflammatory diseases and potential treatments.

Upregulation of PPARδ-mediated Transcription in ECs

CAY10602 can upregulate PPARδ-mediated transcription in endothelial cells (ECs) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. This property of CAY10602 could be used in research related to metabolic disorders and cardiovascular diseases.

Inhibition of LPS-induced TNF-α Release

CAY10602 inhibits LPS-induced TNF-α release in THP-1 cells when used at concentrations of 20 and 60 µM . This property could be useful in researching the immune response and potential anti-inflammatory treatments.

Decrease in the Expression of GPX4, SLC7A11, and SLC3A2

CAY10602 (5 µM) decreases the expression of GPX4, SLC7A11, and SLC3A2 , as well as increases the levels of iron and malondialdehyde (MDA), in A549 lung and MDA-MB-231 and Hs 578T breast cancer cells . This property could be useful in researching cancer and potential treatments.

Reduction of Apoptosis and Lipid Accumulation

CAY10602 reduces apoptosis and lipid accumulation induced by oleic acid in HepG2 cells when used at a concentration of 20 µM . This property could be useful in researching liver diseases and potential treatments.

Mecanismo De Acción

Target of Action

The primary target of CAY10602 is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Mode of Action

CAY10602 acts as a SIRT1 activator . It dose-dependently suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide in THP-1 cells . This suggests that CAY10602 may exert its effects by modulating inflammatory responses.

Biochemical Pathways

CAY10602 affects several biochemical pathways. By activating SIRT1, it suppresses the NF-κB pathway, thereby reducing the production of TNF-α, a pro-inflammatory cytokine . Additionally, it upregulates PPARδ-mediated transcription in endothelial cells , which plays a crucial role in lipid metabolism and inflammation.

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

CAY10602 has been shown to decrease the expression of GPX4, SLC7A11, and SLC3A2, as well as increase the levels of iron and malondialdehyde (MDA), in A549 lung and MDA-MB-231 and Hs 578T breast cancer cells . It also reduces apoptosis and lipid accumulation induced by oleic acid in HepG2 cells when used at a concentration of 20 µM .

Action Environment

The action of CAY10602 can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, can enhance the anti-inflammatory effects of CAY10602 . .

Propiedades

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVFDHRYKBBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365601
Record name 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS RN

374922-43-7
Record name 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 3
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 4
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 5
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 6
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Q & A

A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]

A: Research indicates that CAY10602 exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.

A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that CAY10602 administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that CAY10602 can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.